1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne is a unique organic compound characterized by its cyclic structure containing sulfur atoms and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne typically involves the formation of a cyclic structure with alternating sulfur atoms and triple bonds. One common method involves the cyclization of a linear precursor containing sulfur and alkyne groups under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The sulfur atoms in the ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne exerts its effects involves interactions with various molecular targets. The sulfur atoms and triple bonds in the compound can interact with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: Similar cyclic structure but lacks the triple bonds.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative used in biomedical imaging.
Uniqueness
1,4,7,10-Tetrathiacyclododeca-2,5,8,11-tetrayne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in materials science and medicinal chemistry .
Properties
CAS No. |
160283-52-3 |
---|---|
Molecular Formula |
C8S4 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
1,4,7,10-tetrathiacyclododeca-2,5,8,11-tetrayne |
InChI |
InChI=1S/C8S4/c1-2-10-5-6-12-8-7-11-4-3-9-1 |
InChI Key |
KAUJWYJGVWZZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1#CSC#CSC#CSC#CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.